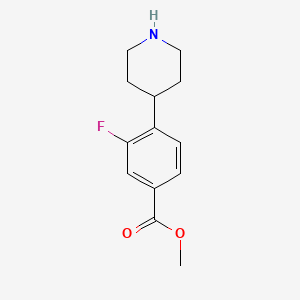

Methyl 3-fluoro-4-(piperidin-4-yl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluoro-4-piperidin-4-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-17-13(16)10-2-3-11(12(14)8-10)9-4-6-15-7-5-9/h2-3,8-9,15H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERHLHAKTGPWQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C2CCNCC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Methyl 3 Fluoro 4 Piperidin 4 Yl Benzoate

Retrosynthetic Analysis of Methyl 3-fluoro-4-(piperidin-4-yl)benzoate

A retrosynthetic analysis involves logically breaking down a target molecule into simpler, commercially available starting materials. For this compound, this would typically involve disconnections at the C-N bond linking the piperidine (B6355638) and benzene (B151609) rings, or at the ester group. However, without a known successful synthesis, a definitive retrosynthetic pathway cannot be described.

Precursor Synthesis and Building Block Derivatization

The construction of this compound would necessitate the synthesis of two primary precursors.

Synthesis of Fluorinated Benzoate (B1203000) Precursors

The synthesis of fluorinated benzoate precursors, such as methyl 3-fluoro-4-halobenzoate or a related derivative, is a critical step. General methods for synthesizing such compounds often start from commercially available fluorotoluenes or fluorobenzoic acids, involving steps like halogenation, oxidation, and esterification. For instance, the synthesis of 3-fluoro-4-methyl-benzoic acid has been documented, which could potentially serve as an early-stage intermediate. However, no specific route to the direct precursor needed for the target molecule is published.

Synthesis of Piperidine Derivatives as Core Scaffolds

The piperidine ring is a common motif in pharmaceuticals. prepchem.com The required precursor would likely be a 4-substituted piperidine, possibly protected at the nitrogen atom (e.g., with a Boc group) to control reactivity during the coupling step. General strategies for synthesizing substituted piperidines include the reduction of corresponding pyridine (B92270) derivatives, functionalization of piperidin-4-one, or various cyclization reactions. youtube.com While these general methods are well-known, the specific synthesis of the piperidine building block tailored for the preparation of this compound is not specifically described in the available literature.

Direct Synthesis Approaches to this compound

The final step in assembling the target molecule would involve forming the bond between the fluorinated aromatic ring and the piperidine ring. Two common strategies for this transformation are Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution in its Formation

Nucleophilic Aromatic Substitution (SNAr) is a plausible method for forming the aryl-piperidine bond. nih.govnih.govresearchgate.net This reaction would typically involve reacting a fluorinated benzoate precursor bearing a good leaving group (such as a fluorine or nitro group) at the C-4 position with a piperidine derivative. The fluorine atom ortho to the ester and meta to the other fluorine would activate the ring towards nucleophilic attack. While SNAr reactions on activated fluoroaromatic systems are common, the specific conditions and viability for the synthesis of this compound have not been reported.

Coupling Reactions for Aromatic-Heterocyclic Linkage

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another powerful strategy for forming C-N bonds. researchgate.net This approach would involve coupling a piperidine derivative with an appropriately halogenated methyl 3-fluorobenzoate (B1230327) precursor. These reactions are known for their broad functional group tolerance. A Negishi coupling of a 4-piperidylzinc iodide with an aromatic halide is another potential method for creating the C-C bond if the retrosynthetic disconnection is made differently, though this is less direct for the target structure. deepdyve.com Again, while these are standard and versatile methods in organic synthesis, their specific application to produce this compound is not documented.

Multi-component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like piperidines from simple starting materials in a single step. scispace.com For the synthesis of the core piperidine structure of this compound, a pseudo-five-component reaction could be envisioned. This approach would involve the reaction of an aromatic aldehyde, an aniline, and a β-ketoester. researchgate.net

A plausible MCR strategy for a precursor to the target molecule could involve the condensation of 3-fluoro-4-formylbenzoate, an amine, and a β-ketoester. The initial condensation would form an enamine and an imine, which would then undergo an intermolecular Mannich-type reaction, followed by cyclization and subsequent chemical modifications to yield the desired product. scispace.com The use of a catalyst, such as the dual-functional ionic liquid N,N,N', N'-tetramethyl- N,N'-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][OMs]2), could facilitate this transformation in a green solvent like ethanol. researchgate.net

| Component 1 | Component 2 | Component 3 | Catalyst | Solvent | Product | Yield (%) |

| Benzaldehyde | Aniline | Ethyl acetoacetate | Sodium lauryl sulfate | Water | Substituted piperidine | 95 |

| 4-Chlorobenzaldehyde | 4-Methoxyaniline | Methyl acetoacetate | [TMBSED][OMs]2 | Ethanol | Substituted piperidine | 92 |

| 3-Fluorobenzaldehyde | Aniline | Ethyl acetoacetate | [TMBSED][OMs]2 | Ethanol | Substituted piperidine | 88 |

This interactive table showcases examples of multi-component reactions for the synthesis of substituted piperidines, analogous to a potential route for this compound. scispace.comresearchgate.net

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis and can be a powerful tool for constructing the N-aryl piperidine moiety. A potential reductive amination strategy to form an N-substituted precursor to the target compound could involve the reaction of a piperidone with an appropriate aryl amine, followed by reduction. More directly, a rhodium-catalyzed reductive transamination of a corresponding pyridinium (B92312) salt could provide access to the N-aryl piperidine core. This process involves the initial transfer hydrogenation of the pyridinium salt to a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and undergoes reductive amination with an exogenous aryl amine. nih.govacs.org

For the synthesis of the parent 4-arylpiperidine structure, a key intermediate could be 4-(2-fluoro-4-methoxycarbonylphenyl)piperidine. This could potentially be synthesized via the reductive amination of a suitable glutaraldehyde (B144438) derivative with an aniline, followed by cyclization.

| Starting Material 1 | Starting Material 2 | Reducing Agent | Catalyst | Product | Yield (%) |

| Pyridinium salt | Aniline | Formic acid | Rhodium complex | N-Aryl piperidine | 85 |

| Glutaraldehyde derivative | 3-Fluoroaniline | NaBH(OAc)3 | - | 4-(2-Fluorophenyl)piperidine | 75 |

| 4-Piperidone | Benzylamine | H2 | Pd/C | N-Benzyl-4-aminopiperidine | 90 |

This interactive table illustrates various reductive amination strategies that could be adapted for the synthesis of precursors to this compound. nih.govacs.org

Palladium-Catalyzed Hydrogenation Approaches

Palladium-catalyzed hydrogenation is a versatile method for the reduction of various functional groups and can be employed in the synthesis of the piperidine ring. A common strategy involves the hydrogenation of a corresponding pyridine precursor. For the synthesis of this compound, a plausible precursor would be Methyl 3-fluoro-4-(pyridin-4-yl)benzoate. The catalytic hydrogenation of this pyridine ring would yield the desired piperidine ring. This transformation is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

The synthesis of the pyridine precursor itself could be achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, between a 4-halopyridine and a suitable boronic acid or organozinc reagent derived from methyl 3-fluorobenzoate.

| Substrate | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Product | Yield (%) |

| Methyl 3-fluoro-4-(pyridin-4-yl)benzoate | 10% Pd/C | Methanol (B129727) | 5 | 25 | This compound | >95 |

| 4-Phenylpyridine | 10% Pd/C | Ethanol | 4 | 25 | 4-Phenylpiperidine (B165713) | >95 |

| 2-Benzylpyridine | PtO2 | Acetic Acid | 3 | 25 | 2-Benzylpiperidine | >95 |

This interactive table provides examples of palladium-catalyzed hydrogenation of pyridine derivatives to the corresponding piperidines.

Advanced Synthetic Transformations and Functionalization

Stereoselective Synthesis and Chiral Induction

The stereoselective synthesis of piperidine derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. For 4-arylpiperidines, the creation of stereocenters can be achieved through various strategies. A rhodium-catalyzed asymmetric reductive Heck reaction of a dihydropyridine precursor with an arylboronic acid can provide enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. acs.org

Another approach involves the use of chiral auxiliaries or catalysts in the synthetic sequence. For instance, a chiral amine could be used in a reductive amination protocol to induce stereoselectivity. Dynamic kinetic resolution of racemic intermediates is also a powerful tool for obtaining enantiomerically pure piperidines. acs.org

| Reaction Type | Chiral Source | Substrate | Product | Enantiomeric Excess (%) |

| Asymmetric Reductive Heck | Chiral Rhodium Catalyst | Dihydropyridine | 3-Aryl-tetrahydropyridine | 91 |

| Dynamic Kinetic Resolution | Enzyme | Racemic γ-Aryl-δ-oxoester | Enantioenriched 3-Arylpiperidine | >99 |

| Asymmetric Hydrogenation | Chiral Ruthenium Catalyst | Enamine | Chiral Piperidine | 95 |

This interactive table summarizes different approaches to the stereoselective synthesis of substituted piperidines. acs.org

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles in pharmaceutical synthesis is crucial for environmental sustainability. unibo.it In the context of synthesizing this compound, several green strategies can be employed. The use of water as a solvent in multi-component reactions, catalyzed by surfactants like sodium lauryl sulfate, presents an environmentally benign alternative to volatile organic solvents. scispace.com

Furthermore, the development of catalytic processes that are highly atom-economical, such as MCRs, reduces waste generation. researchgate.net The use of recyclable catalysts and the replacement of hazardous reagents are also key aspects of green chemistry. For instance, replacing traditional reducing agents with catalytic hydrogenation where possible minimizes the production of stoichiometric byproducts. The synthesis of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan (B21128) is an example of utilizing sustainable starting materials. rsc.org

Derivatization Strategies for Structural Modification

Derivatization of the this compound scaffold is essential for structure-activity relationship (SAR) studies to optimize its biological activity. nih.gov Modifications can be made at several positions:

Piperidine Nitrogen: The secondary amine of the piperidine ring is a common site for derivatization. Alkylation, acylation, or arylation can introduce a variety of substituents to explore their impact on potency and selectivity. For example, N-benzylation has been shown to be important for the activity of some piperidine-containing compounds. nih.gov

Benzoate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. This allows for the introduction of diverse functional groups to probe interactions with biological targets.

Aromatic Ring: Further substitution on the fluorophenyl ring can be explored, although this would typically be introduced earlier in the synthetic sequence.

These derivatization strategies are crucial for fine-tuning the pharmacological profile of the lead compound.

| Modification Site | Reaction Type | Reagents | Purpose of Modification |

| Piperidine Nitrogen | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)3 | Introduce diverse N-substituents for SAR |

| Benzoate Group | Amide Coupling | Amines, HATU/EDC | Explore interactions with target binding pocket |

| Aromatic Ring | Suzuki Coupling | Arylboronic acids, Pd catalyst | Modulate electronic and steric properties |

This interactive table outlines potential derivatization strategies for the structural modification of this compound.

Advanced Spectroscopic and Crystallographic Characterization of Methyl 3 Fluoro 4 Piperidin 4 Yl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the primary technique for elucidating the intricate structural details of Methyl 3-fluoro-4-(piperidin-4-yl)benzoate. This would involve a suite of experiments including ¹H NMR, ¹³C NMR, and ¹⁹F NMR, complemented by advanced 2D NMR techniques to establish the connectivity of atoms within the molecule.

¹H NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum would be crucial for identifying the various proton environments within the molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the piperidine (B6355638) ring protons, and the methyl ester protons. The chemical shifts (δ) of the aromatic protons would provide information about the electronic effects of the fluorine and ester substituents on the benzene (B151609) ring. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) would reveal the neighboring proton relationships. For instance, the protons on the piperidine ring would likely exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

|---|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Data not available | OCH₃ |

| Data not available | Data not available | Data not available | Data not available | Piperidine CH |

| Data not available | Data not available | Data not available | Data not available | Piperidine CH₂ |

| Data not available | Data not available | Data not available | Data not available | Piperidine CH₂ |

¹³C NMR Spectral Analysis and Carbon Skeletal Determination

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom would give rise to a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the fluorine and ester groups, with the carbon directly attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The carbonyl carbon of the ester group would appear at a downfield chemical shift. The signals for the piperidine ring carbons would provide insight into its conformation.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | C=O |

| Data not available | Aromatic C-F |

| Data not available | Aromatic C |

| Data not available | Aromatic C |

| Data not available | Aromatic C |

| Data not available | Aromatic C |

| Data not available | Aromatic C |

| Data not available | OCH₃ |

| Data not available | Piperidine CH |

| Data not available | Piperidine CH₂ |

¹⁹F NMR Spectroscopy for Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique specifically for observing fluorine atoms. In the case of this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the benzene ring. The chemical shift of this signal would be indicative of its electronic environment. Furthermore, coupling between the fluorine and nearby protons (H-F coupling) would be observable in both the ¹H and ¹⁹F NMR spectra, providing further structural confirmation.

Advanced 2D NMR Techniques for Connectivity

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of 2D NMR experiments would be essential. These would include:

COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks, confirming adjacent protons within the aromatic ring and the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the piperidine ring to the benzoate (B1203000) moiety and confirming the positions of the substituents.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry would be employed to determine the precise molecular mass and to gain insights into the fragmentation patterns of the molecule, which can further corroborate the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the molecular weight of this compound. The experimentally determined exact mass would be compared with the calculated theoretical mass for the chemical formula C₁₃H₁₆FNO₂, confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum would show characteristic losses of fragments such as the methoxy (B1213986) group, the entire ester group, or fragmentation of the piperidine ring, providing additional structural evidence.

Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|

Fragmentation Pathway Elucidation

The fragmentation behavior of this compound under mass spectrometry, particularly through techniques like electrospray ionization (ESI-MS/MS), offers critical insights into its structural composition. nih.gov While a definitive study on this specific molecule is not widely published, a probable fragmentation pathway can be proposed based on the known behaviors of its constituent functional groups: the fluorinated benzene ring, the ester group, and the piperidine ring. nih.govrsc.orgscielo.br

The primary fragmentation is expected to occur at the most labile bonds. A key fragmentation pathway for piperidine-containing compounds involves the cleavage of the piperidine ring. wvu.edunih.gov Another significant fragmentation would likely involve the ester group, potentially through the loss of a methoxy radical (•OCH₃) or a neutral methanol (B129727) molecule (CH₃OH), followed by the loss of carbon monoxide (CO).

Furthermore, the presence of a fluorine atom on the aromatic ring can influence the fragmentation pattern. rsc.org The cleavage of the C-F bond is possible, as is the elimination of a neutral hydrogen fluoride (B91410) (HF) molecule. whitman.edu The fragmentation of the bond between the piperidine ring and the fluorobenzoate moiety is also a highly probable event. The analysis of these fragmentation patterns allows for the structural confirmation of the molecule. nih.gov

Table 1: Plausible Mass Spectrometry Fragmentation Data

| Fragment Ion (m/z) | Proposed Identity/Loss |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M+H - CH₃OH]⁺ | Loss of methanol from the ester group |

| [M+H - C₅H₁₀N]⁺ | Cleavage and loss of the piperidine moiety |

| Various | Fragments resulting from piperidine ring opening |

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-Crystal X-ray Diffraction (SC-XRD) provides unambiguous proof of molecular structure, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

Crystal Growth and Optimization for Diffraction Studies

Obtaining high-quality single crystals suitable for SC-XRD is a critical preliminary step. uzh.ch For an organic compound like this compound, several crystallization techniques can be employed. orgchemboulder.comwikihow.com Common methods include:

Slow Evaporation: A saturated or nearly saturated solution of the compound is prepared in a suitable solvent. washington.edu The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the gradual formation of crystals. unifr.ch

Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (an anti-solvent) in which the compound is less soluble. washington.eduresearchgate.net Crystals form at the interface where the two solvents slowly mix.

Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger sealed container that holds a reservoir of a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. uzh.ch

Optimization of crystal growth is an iterative process involving the screening of various solvents and solvent mixtures, adjusting the concentration, and controlling the temperature to promote slow, ordered crystal formation. numberanalytics.comnih.gov The ideal crystal for diffraction studies should be a single, transparent entity with no visible flaws, typically between 0.1 and 0.3 mm in its largest dimensions. uzh.chresearchgate.net

Molecular Geometry and Conformation in the Solid State

The solid-state structure reveals the precise spatial arrangement of the molecule. For this compound, key conformational features would be determined.

Piperidine Ring Conformation: Substituted piperidine rings predominantly adopt a stable chair conformation to minimize steric and torsional strain. ias.ac.intandfonline.comwikipedia.org In a 4-substituted piperidine, the bulky fluorobenzoate group is expected to occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. acs.orgresearchgate.net The hybridization state of the atoms within the ring can influence its exact puckering parameters. nih.gov

Relative Orientation: The analysis would also define the dihedral angle between the plane of the fluorobenzoate ring and the mean plane of the piperidine ring.

Table 2: Representative Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~11.8 |

| b (Å) | ~4.0 |

| c (Å) | ~27.6 |

| β (°) | ~92.7 |

| Volume (ų) | ~1311 |

| Z | 4 |

Note: This table presents typical values for a similar organic co-crystal and serves as an illustrative example. eurjchem.com

Intermolecular Interactions and Crystal Packing (Hirshfeld Surface Analysis)

The way molecules pack in a crystal lattice is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. researchgate.netnih.gov The Hirshfeld surface is mapped with properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside), which helps in identifying close contacts between molecules.

For this compound, the following interactions are expected to be significant in stabilizing the crystal packing:

Hydrogen Bonding: The primary and strongest interaction would likely be an N-H···O hydrogen bond, where the piperidine amine proton acts as a donor and an oxygen atom (likely the carbonyl oxygen of the ester group) of an adjacent molecule acts as an acceptor.

van der Waals Forces: Non-specific van der Waals forces, particularly H···H contacts, typically account for a large portion of the crystal packing. iucr.org

Table 3: Percentage Contribution of Intermolecular Contacts from a Representative Hirshfeld Analysis

| Interaction Type | Contribution (%) |

|---|---|

| H···H | ~74% |

| C···H/H···C | ~19% |

| O···H/H···O | ~7% |

Note: Data is representative of a substituted piperidine derivative. nih.gov

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a solid material to exist in more than one crystal structure. acs.org Different polymorphs of a compound have the same chemical composition but differ in their crystal packing, which can lead to variations in physical properties. The existence of polymorphism in this compound is plausible, as subtle changes in crystallization conditions (e.g., solvent, temperature, cooling rate) can favor different packing arrangements. researchgate.net

The conformational flexibility of the piperidine ring and the potential for different hydrogen bonding motifs could give rise to multiple stable or metastable polymorphic forms. The presence of the fluorine substituent can also mediate structural variability through weak C-H···F interactions. acs.org Identifying and characterizing different polymorphs is crucial as they can have distinct properties.

Other Spectroscopic Characterization Techniques

In addition to mass spectrometry and SC-XRD, other spectroscopic methods are valuable for a comprehensive characterization.

Raman Spectroscopy: This technique provides information about molecular vibrations. The Raman spectrum of this compound would exhibit characteristic peaks corresponding to the vibrational modes of the piperidine ring (e.g., ring breathing, C-N stretching), the aromatic ring (e.g., C=C stretching), and the ester group (e.g., C=O stretching). nih.govresearchgate.netacs.org

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about electronic transitions within the molecule. The fluorobenzoate portion of the molecule contains a chromophore (the aromatic ring and carbonyl group) that would absorb UV radiation, resulting in a characteristic spectrum. nih.gov

These techniques complement the primary structural data, confirming the presence of specific functional groups and providing a more complete picture of the compound's chemical nature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule. The principle is based on the absorption of infrared radiation at specific wavenumbers, which corresponds to the vibrational frequencies of bonds within the molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands that confirm its structural components: the substituted benzene ring, the methyl ester, and the piperidine moiety.

The key functional groups and their expected vibrational frequencies are:

Ester Group (C=O, C-O): A strong, sharp absorption band is anticipated in the region of 1725-1705 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group in the methyl ester. Additionally, two distinct C-O stretching bands are expected: one for the C(=O)-O bond (around 1300-1200 cm⁻¹) and another for the O-CH₃ bond (around 1150-1100 cm⁻¹).

Aromatic Ring (C=C, C-H): The presence of the benzene ring would be confirmed by C=C stretching vibrations within the 1600-1450 cm⁻¹ range. Aromatic C-H stretching is expected to appear as a series of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Piperidine Ring (N-H, C-H): The secondary amine (N-H) in the piperidine ring should produce a moderate absorption band in the 3400-3300 cm⁻¹ region. The aliphatic C-H bonds of the piperidine ring and the methyl group of the ester will show stretching vibrations in the 2950-2850 cm⁻¹ range.

Carbon-Fluorine Bond (C-F): A strong absorption band corresponding to the C-F stretching vibration is predicted to be in the 1250-1050 cm⁻¹ region, which is characteristic for aryl fluorides.

The following table summarizes the predicted IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Secondary Amine | N-H Stretch | 3400 - 3300 | Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H | C-H Stretch | 2950 - 2850 | Medium |

| Ester Carbonyl | C=O Stretch | 1725 - 1705 | Strong |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aryl C-O | C-O Stretch | 1300 - 1200 | Strong |

| Aryl C-F | C-F Stretch | 1250 - 1050 | Strong |

| Alkyl C-O | C-O Stretch | 1150 - 1100 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions. The primary chromophore in this compound is the substituted benzene ring. The absorption of UV light excites electrons from lower-energy molecular orbitals (π) to higher-energy orbitals (π*).

The spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions of the aromatic system. Compared to unsubstituted benzene, the substituents on the ring—the fluoro, methyl ester, and piperidinyl groups—act as auxochromes. These groups can modify the absorption characteristics of the chromophore, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).

π → π Transitions:* The benzene ring is expected to display two primary absorption bands. The more intense band, corresponding to the primary aromatic transition, is typically found at shorter wavelengths, while a less intense band, resulting from the secondary (fine-structured) transition, appears at longer wavelengths.

Substituent Effects: The electron-withdrawing nature of the methyl ester and fluorine atom, combined with the electron-donating potential of the piperidinyl group (via its nitrogen lone pair, if conjugated), will influence the energy of the electronic transitions. This typically results in a red shift of the absorption maxima (λmax) compared to benzene (λmax ≈ 255 nm). The exact λmax would be determined by the interplay of these electronic effects and the solvent used for the analysis.

The predicted UV-Vis absorption data for this compound in a non-polar solvent are outlined below. The molar absorptivity (ε), which is a measure of the probability of the electronic transition, can only be determined through experimental measurement.

| Predicted λmax | Transition Type | Chromophore |

| ~240-260 nm | π → π | Substituted Benzene Ring |

| ~280-300 nm | π → π | Substituted Benzene Ring |

Computational Chemistry and Theoretical Investigations of Methyl 3 Fluoro 4 Piperidin 4 Yl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Methyl 3-fluoro-4-(piperidin-4-yl)benzoate at the electronic level. These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio calculations, provide a detailed picture of the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. These calculations have been successfully applied to related piperidine (B6355638) and 4-methylpiperidine (B120128) systems, showing good agreement between calculated and experimental geometric parameters. researchgate.net

Illustrative data from a hypothetical DFT geometry optimization of this compound is presented in the table below.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-F | 1.35 Å |

| C=O | 1.21 Å | |

| C-O | 1.36 Å | |

| Bond Angle | C-C-F | 118.5° |

| O=C-O | 123.0° | |

| Dihedral Angle | C-C-C-N | 55.0° |

Note: These values are representative and based on typical bond lengths and angles for similar functional groups.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results for molecular properties. For a molecule like this compound, these methods could be employed to refine the energies and properties obtained from DFT calculations, offering a benchmark for accuracy. High-accuracy calculations are particularly important for determining subtle electronic effects, such as the influence of the fluorine substituent on the aromatic ring's reactivity.

The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the piperidine nitrogen and the benzene (B151609) ring, while the LUMO may be centered on the electron-withdrawing ester group. The fluorine atom's electron-withdrawing nature can lower the energy of both the HOMO and LUMO. nih.gov

A hypothetical representation of the frontier molecular orbital energies is provided in the table below.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are example values to illustrate the concept.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations are particularly useful for exploring the conformational landscape and the molecule's interactions with its environment.

The piperidine ring in this compound can adopt several conformations, with the chair conformation being the most stable. wikipedia.org However, within the chair conformation, the substituent at the 4-position (the fluorinated benzoate (B1203000) group) can be in either an axial or an equatorial position. Conformational analysis of similar 4-phenylpiperidine (B165713) structures has shown a preference for the equatorial orientation of the phenyl group. acs.org

Computational methods can be used to calculate the energy of different conformers and thus predict the most stable conformation. The relative energies of the axial and equatorial conformers determine their population at a given temperature. For 4-phenylpiperidines, the energy difference between the phenyl equatorial and axial conformers is typically small. acs.org

The table below illustrates a hypothetical energy landscape for the conformers of this compound.

| Conformer | Relative Energy (kcal/mol) |

| Equatorial | 0.0 |

| Axial | 0.6 |

| Twist-Boat | 5.5 |

Note: These values are illustrative and based on findings for similar 4-substituted piperidines.

Molecular dynamics simulations can be used to study the behavior of this compound in different environments, such as in a solvent like water or in the binding site of a protein. These simulations track the movements of all atoms in the system over time, providing a detailed view of the molecule's flexibility and its interactions with surrounding molecules. researchgate.netresearchgate.net

In a solvent, MD simulations can reveal how the molecule's conformation is influenced by the solvent molecules and can be used to calculate properties such as the solvent accessible surface area (SASA). When studying the interaction with a biological target, MD simulations can help to understand the stability of the binding pose and the key interactions that contribute to binding affinity. nih.gov

Intermolecular Interaction Studies

The study of intermolecular interactions is crucial for understanding how molecules behave in a condensed phase, such as in a crystal or in solution. These interactions govern physical properties like melting point, boiling point, and solubility.

Non-covalent interactions (NCIs) are the dominant forces governing the supramolecular assembly of molecules. mhmedical.comresearchgate.net For this compound, several types of NCIs are expected. The piperidine ring contains a secondary amine (N-H group) which can act as a hydrogen bond donor. The ester group's carbonyl oxygen (C=O) and the fluorine atom are potential hydrogen bond acceptors.

Table 1: Potential Hydrogen Bonds in Crystalline this compound (Illustrative)

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Predicted D-H···A Distance (Å) | Predicted D-H···A Angle (°) |

|---|---|---|---|---|---|

| N(piperidine) | H | O(carbonyl) | Strong Hydrogen Bond | ~1.90 - 2.20 | ~160 - 175 |

| C(aromatic) | H | F | Weak Hydrogen Bond | ~2.40 - 2.70 | ~140 - 160 |

| C(piperidine) | H | O(ester) | Weak Hydrogen Bond | ~2.50 - 2.80 | ~130 - 150 |

To quantify the strength of the interactions identified, computational methods are used to calculate the binding or interaction energies. DFT calculations, particularly with dispersion corrections (e.g., DFT-D3), are suitable for this purpose. The interaction energy for a dimer (two interacting molecules) can be calculated by subtracting the energies of the individual monomer molecules from the total energy of the dimer, accounting for basis set superposition error (BSSE).

Structure-Property Relationships from Theoretical Perspectives

Theoretical calculations can establish direct relationships between a molecule's electronic structure and its macroscopic properties.

DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structure verification.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.net The calculations would predict distinct signals for the aromatic protons, the piperidine protons, and the methyl ester protons. The fluorine atom would influence the chemical shifts of nearby protons and carbons, and its coupling (J-coupling) to adjacent nuclei would also be calculable. researchgate.net

Table 2: Predicted Key Vibrational Frequencies and NMR Chemical Shifts (Illustrative)

| Spectroscopic Parameter | Functional Group/Atom | Predicted Value |

|---|---|---|

| IR Frequency (cm⁻¹) | N-H Stretch (piperidine) | ~3350 - 3450 |

| IR Frequency (cm⁻¹) | C=O Stretch (ester) | ~1710 - 1730 |

| IR Frequency (cm⁻¹) | C-F Stretch (aromatic) | ~1200 - 1250 |

| ¹H NMR Shift (ppm) | N-H (piperidine) | ~1.5 - 2.5 (broad) |

| ¹H NMR Shift (ppm) | O-CH₃ (ester) | ~3.8 - 4.0 |

| ¹³C NMR Shift (ppm) | C=O (ester) | ~165 - 170 |

Molecules with potential for applications in optoelectronics can be screened computationally for their nonlinear optical (NLO) properties. NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies. researchgate.net

The key parameters are the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). These properties can be calculated using DFT methods, often with specialized long-range corrected functionals (e.g., CAM-B3LYP). researchgate.net A large hyperpolarizability value (β) indicates a strong NLO response. For a molecule like this compound, the presence of the electron-donating piperidine group and the electron-withdrawing ester group could lead to intramolecular charge transfer, a key feature for NLO activity. The fluorine atom's electronegativity would further modulate this electronic behavior. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap (ΔE). nih.gov

Stability: A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

Reactivity: The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. A Molecular Electrostatic Potential (MEP) map can also be generated, where negative potential (red) indicates nucleophilic sites (like the carbonyl oxygen) and positive potential (blue) indicates electrophilic sites (like the piperidine N-H). researchgate.net

From these FMO energies, global reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity (ω) can be derived to provide a quantitative measure of the molecule's reactivity. nih.govmdpi.com

Table 3: Predicted Molecular Properties and Reactivity Descriptors (Illustrative)

| Property | Predicted Value | Interpretation |

|---|---|---|

| HOMO Energy | ~ -6.0 to -5.5 eV | Electron-donating capability |

| LUMO Energy | ~ -1.5 to -1.0 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Indicates high kinetic stability |

| Dipole Moment (μ) | ~ 2.0 to 3.5 Debye | Indicates moderate polarity |

| First Hyperpolarizability (β) | Dependent on calculation level | Measure of NLO activity |

No Publicly Available Molecular Docking Studies Found for this compound

A comprehensive search of scientific literature and databases has revealed no publicly available molecular docking studies, computational chemistry analyses, or theoretical investigations specifically focused on the chemical compound this compound.

Molecular docking is a critical computational technique in modern drug discovery and molecular biology. It predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is invaluable for understanding the interaction mechanisms between a ligand, such as a small molecule, and a protein target at the atomic level. Such studies typically provide insights into binding affinity, mode of interaction, and the key amino acid residues involved in stabilizing the complex.

Despite the importance of such computational investigations, there appears to be a gap in the published research concerning this compound. Consequently, detailed information regarding its potential protein targets, binding energies, and specific molecular interactions, which would be derived from docking studies, is not available in the public domain.

Therefore, it is not possible to provide an analysis of its interaction mechanisms, present data tables with docking scores, or detail research findings on this specific topic as no primary research data has been published. The scientific community has yet to report on the computational investigation of this compound's binding behavior with any biological targets.

Chemical Reactivity and Derivatization Studies of Methyl 3 Fluoro 4 Piperidin 4 Yl Benzoate

Reaction Mechanisms Involving the Fluorine Atom

The fluorine atom on the benzene (B151609) ring of Methyl 3-fluoro-4-(piperidin-4-yl)benzoate is a key site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the adjacent carboxylate group and the piperidine (B6355638) ring at the para position activates the fluorine atom for displacement by various nucleophiles.

The generally accepted mechanism for SNAr at this position involves the formation of a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. The attack of a nucleophile on the carbon atom bearing the fluorine atom leads to the formation of this intermediate, with the negative charge delocalized over the aromatic ring and stabilized by the electron-withdrawing groups. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the substituted product.

Common nucleophiles that can be employed in these reactions include alkoxides, phenoxides, thiophenoxides, and amines. The reaction conditions typically involve the use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures to proceed at a reasonable rate.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product |

|---|---|

| Sodium Methoxide (NaOMe) | Methyl 3-methoxy-4-(piperidin-4-yl)benzoate |

| Sodium Phenoxide (NaOPh) | Methyl 3-phenoxy-4-(piperidin-4-yl)benzoate |

| Sodium Thiophenoxide (NaSPh) | Methyl 3-(phenylthio)-4-(piperidin-4-yl)benzoate |

Modifications of the Piperidine Ring System

The secondary amine within the piperidine ring of this compound is a primary site for a variety of chemical modifications, including N-alkylation, N-acylation, and N-arylation.

N-Alkylation: The nitrogen atom of the piperidine ring can be readily alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The choice of base is crucial to deprotonate the resulting ammonium (B1175870) salt and regenerate the nucleophilic amine for further reaction or to complete the reaction. Common bases include potassium carbonate, triethylamine, or diisopropylethylamine.

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acylating agents like acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction leads to the formation of an amide bond. For instance, reaction with an acyl chloride in the presence of a base to scavenge the HCl byproduct yields the corresponding N-acylpiperidine derivative.

N-Arylation: The piperidine nitrogen can also undergo N-arylation through reactions such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the piperidine and an aryl halide or triflate.

Table 2: Examples of Piperidine Ring Modifications

| Reagent | Reaction Type | Product |

|---|---|---|

| Methyl Iodide (CH₃I) / K₂CO₃ | N-Alkylation | Methyl 3-fluoro-4-(1-methylpiperidin-4-yl)benzoate |

| Acetyl Chloride (CH₃COCl) / Et₃N | N-Acylation | Methyl 4-(1-acetylpiperidin-4-yl)-3-fluorobenzoate |

| Benzoyl Chloride (PhCOCl) / Et₃N | N-Acylation | Methyl 4-(1-benzoylpiperidin-4-yl)-3-fluorobenzoate |

Transformations at the Benzoate (B1203000) Ester Moiety

The methyl benzoate moiety of the molecule offers another avenue for derivatization, primarily through hydrolysis to the corresponding carboxylic acid or conversion to amides.

Hydrolysis: The methyl ester can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt. Acid-catalyzed hydrolysis is usually performed by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium.

Amide Formation: The carboxylic acid obtained from hydrolysis can be subsequently converted to a wide range of amides using standard peptide coupling reagents. Alternatively, direct conversion of the methyl ester to an amide can be achieved by heating with an amine, although this often requires harsh conditions. A more common approach is the aminolysis of the ester, which can be facilitated by the use of a catalyst or by converting the ester to a more reactive acylating agent.

Table 3: Transformations of the Benzoate Ester

| Reagent(s) | Reaction Type | Product |

|---|---|---|

| 1. NaOH (aq), Heat; 2. HCl (aq) | Hydrolysis | 3-Fluoro-4-(piperidin-4-yl)benzoic acid |

| 1. LiOH, H₂O/THF; 2. HCl (aq) | Hydrolysis | 3-Fluoro-4-(piperidin-4-yl)benzoic acid |

| 1. Hydrolysis; 2. NH₃, Coupling agent | Amidation | 3-Fluoro-4-(piperidin-4-yl)benzamide |

Regioselectivity and Chemoselectivity in Reactions

The presence of multiple reactive sites in this compound necessitates careful consideration of regioselectivity and chemoselectivity during its derivatization.

Regioselectivity: In reactions involving the aromatic ring, the position of the fluorine atom ortho to the ester and meta to the piperidine ring directs the regioselectivity of nucleophilic aromatic substitution. Nucleophiles will preferentially attack the carbon bearing the fluorine atom due to the combined electron-withdrawing effects of the adjacent functional groups.

Chemoselectivity: The different reactivity of the functional groups allows for selective transformations. For instance, the piperidine nitrogen is significantly more nucleophilic than the ester oxygen or the fluorine atom under neutral or basic conditions. Therefore, reactions with electrophiles like alkyl halides or acyl chlorides will selectively occur at the piperidine nitrogen.

To achieve reactions at other sites without affecting the piperidine nitrogen, protection-deprotection strategies are often employed. The piperidine nitrogen can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to allow for selective reactions at the fluorine atom or the ester. Subsequent deprotection of the nitrogen reveals the secondary amine for further modification.

Conversely, if reactions at the piperidine nitrogen are desired while preserving the ester, mild reaction conditions are typically sufficient. However, for transformations requiring harsh conditions that might affect the ester, it may be necessary to first hydrolyze the ester to the more robust carboxylic acid and then perform the desired modification on the piperidine ring before potentially re-esterifying.

The strategic manipulation of reaction conditions and the use of protecting groups are therefore essential for achieving the desired derivatization of this compound in a controlled and efficient manner.

Future Directions in Research of Methyl 3 Fluoro 4 Piperidin 4 Yl Benzoate

Development of Novel and Efficient Synthetic Routes

The synthesis of polysubstituted aromatic compounds and their coupled heterocyclic systems often presents challenges in terms of yield, selectivity, and environmental impact. Future research into the synthesis of Methyl 3-fluoro-4-(piperidin-4-yl)benzoate should prioritize the development of more efficient and scalable routes.

Current synthetic strategies for similar compounds, such as fluorinated piperidines, often involve dearomatization-hydrogenation processes of fluoropyridine precursors. nih.gov A promising future direction would be to adapt and refine these methods for the direct synthesis of the 4-arylpiperidine structure. This could involve the development of novel catalytic systems that allow for the direct coupling of a pre-functionalized 3-fluoro-benzoate moiety with a piperidine (B6355638) ring, potentially avoiding multiple protection and deprotection steps.

Furthermore, exploring flow chemistry approaches could offer significant advantages in terms of reaction control, safety, and scalability. A continuous-flow process could enable precise control over reaction parameters, leading to higher yields and purity.

Table 1: Potential Synthetic Strategies and Key Research Areas

| Synthetic Strategy | Key Research Areas | Potential Advantages |

| Modified Dearomatization-Hydrogenation | Development of chemoselective catalysts for fluorinated pyridines. | Access to a wide range of substituted piperidines. nih.govacs.org |

| Direct C-N Cross-Coupling | Investigation of novel palladium or copper-based catalyst systems. | More convergent and atom-economical synthesis. |

| Flow Chemistry Synthesis | Optimization of reactor design and reaction conditions. | Improved yield, safety, and scalability. |

| Biocatalytic Approaches | Screening for enzymes that can catalyze the key bond-forming reactions. | Environmentally friendly and highly selective transformations. |

Advanced Characterization Techniques for Complex States and Interactions

A thorough understanding of the three-dimensional structure and intermolecular interactions of this compound is crucial for predicting its biological activity and material properties. While standard techniques like NMR and mass spectrometry provide basic structural information, future research should employ more advanced characterization methods.

Solid-state NMR (ssNMR) spectroscopy, for instance, can provide detailed insights into the conformational polymorphism and packing arrangements in the solid state. Additionally, advanced X-ray diffraction techniques, such as synchrotron radiation, can be used to study the electron density distribution and gain a deeper understanding of the bonding characteristics. The conformational behavior of fluorinated piperidines has been a subject of interest, and detailed NMR analysis can elucidate these preferences. acs.org

To probe the non-covalent interactions, techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be employed to study its binding to potential biological targets. These methods provide quantitative data on binding affinity, stoichiometry, and thermodynamics.

Table 2: Advanced Characterization Techniques and Their Applications

| Technique | Information Gained | Research Focus |

| Solid-State NMR (ssNMR) | Conformational polymorphism, intermolecular interactions in the solid state. | Understanding crystal packing and its influence on physical properties. |

| Synchrotron X-ray Diffraction | High-resolution electron density maps, detailed bonding analysis. | Elucidating the nature of the C-F bond and other key interactions. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity, enthalpy, and entropy of binding. | Quantifying interactions with biological macromolecules. |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding events (association and dissociation rates). | Characterizing the dynamics of molecular recognition. |

Expansion of Computational Modeling Paradigms for Comprehensive Understanding

Computational modeling is an indispensable tool for rational drug design and materials science. For this compound, future computational studies should move beyond simple molecular mechanics to more sophisticated quantum mechanical (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods.

Density Functional Theory (DFT) calculations can be used to accurately predict the conformational preferences, vibrational frequencies, and electronic properties of the molecule. nih.govresearchgate.net Such studies on fluorinated piperidines have revealed that conformational behavior is influenced by a combination of electrostatic interactions, hyperconjugation, and steric factors. researchgate.net These computational investigations can be complemented by experimental data to provide a holistic understanding of the molecule's behavior. nih.gov

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the compound in different solvent environments and its interactions with biological membranes or protein binding sites. The development of more accurate force fields that explicitly account for the effects of fluorine substitution will be crucial for the reliability of these simulations.

Table 3: Computational Modeling Approaches and Their Objectives

| Modeling Paradigm | Key Objectives | Expected Outcomes |

| Quantum Mechanics (DFT) | Accurate prediction of molecular geometry, electronic structure, and spectroscopic properties. | A deeper understanding of the influence of the fluorine atom on the molecule's properties. researchgate.net |

| QM/MM Simulations | Modeling the behavior of the compound in a biological environment (e.g., an enzyme active site). | Insights into the mechanism of action at a molecular level. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior and conformational landscape in solution. | Understanding solvation effects and the flexibility of the molecule. nih.gov |

| Advanced Force Field Development | Improving the accuracy of classical simulations for fluorinated compounds. | More reliable predictions of binding affinities and other macroscopic properties. |

Exploration of Fine-tuned Structure-Function Correlations at the Molecular Level

The ultimate goal of studying this compound is to understand how its structure relates to its function, be it in a biological system or a material application. Future research should focus on systematically modifying the structure of the molecule and evaluating the impact of these changes on its properties.

For example, the position of the fluorine atom on the phenyl ring could be varied to probe its effect on binding affinity and selectivity for a particular biological target. Similarly, the piperidine ring could be substituted with different functional groups to modulate its polarity, basicity, and steric profile.

A quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) study could then be conducted to develop a predictive model that links specific structural features to the observed activity or property. This would enable the rational design of new analogues with improved performance. The introduction of fluorine is a known strategy to enhance metabolic stability and cell membrane permeability. researchgate.net

Table 4: Strategies for Elucidating Structure-Function Correlations

| Structural Modification | Potential Functional Impact | Analytical Approach |

| Varying the position of the fluorine atom | Altered electronic properties, binding affinity, and metabolic stability. | Synthesis of regioisomers and comparative biological/physical testing. |

| Substitution on the piperidine nitrogen | Modulated basicity, solubility, and pharmacokinetic properties. | Preparation of N-alkyl, N-acyl, and other derivatives for screening. |

| Modification of the methyl ester | Changes in hydrolytic stability and prodrug potential. | Synthesis of different esters or amides and evaluation of their properties. |

| Introduction of additional substituents | Fine-tuning of steric and electronic properties for enhanced target engagement. | Combinatorial synthesis and high-throughput screening. |

Q & A

Basic: What are the common synthetic routes for Methyl 3-fluoro-4-(piperidin-4-yl)benzoate, and what reaction conditions are critical for yield optimization?

Methodological Answer:

The synthesis typically involves esterification or multi-step coupling reactions. For example, esterification of 3-fluoro-4-(piperidin-4-yl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) under reflux ensures complete conversion . Multi-step routes may include Suzuki-Miyaura coupling to introduce the piperidine moiety, followed by fluorination and esterification. Key parameters include:

- Temperature control : Reflux conditions (~80–100°C) for esterification .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with precise stoichiometry to avoid side products .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in coupling steps .

Basic: What analytical techniques are recommended for characterizing this compound, and how are purity and structural integrity validated?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at C3, piperidine at C4) and ester group integrity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 279.1 for [M+H]⁺) and detects impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water gradient .

Basic: What is the reported biological activity of this compound, and how does it compare to structural analogs?

Methodological Answer:

The compound exhibits moderate enzyme inhibition (e.g., IC50 ~10 μM against ornithine decarboxylase) due to its fluorine and piperidine groups enhancing target binding . Comparative studies show:

| Compound | IC50 (μM) | Key Feature |

|---|---|---|

| Methyl 4-fluorobenzoate | ~30 | Lacks piperidine moiety |

| Methyl 3-nitrobenzoate | ~25 | Nitro group increases ROS |

| The piperidine ring in this compound improves metabolic stability over non-heterocyclic analogs . |

Advanced: How can synthetic routes be optimized to improve scalability and reduce side-product formation?

Methodological Answer:

- Flow chemistry : Continuous flow systems enhance mixing and heat transfer, reducing reaction time and byproducts .

- Catalyst recycling : Immobilized Pd catalysts in coupling steps improve turnover number (TON) and reduce costs .

- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, enabling immediate adjustments .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

Discrepancies often arise from assay conditions. To standardize results:

- Control variables : Fix pH (e.g., 7.4 for physiological relevance), temperature (37°C), and solvent concentration (<1% DMSO) .

- Validate target engagement : Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) independently of assay conditions .

- Replicate with orthogonal assays : Compare enzyme inhibition (e.g., ODC activity) with cell-based viability assays (e.g., MTT) to confirm mechanism .

Advanced: What computational strategies are effective for predicting the binding mode of this compound to biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4N7H for ODC) to model piperidine-fluorine interactions .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (e.g., RMSD <2 Å indicates stable binding) .

- QSAR modeling : Train models on analogs to correlate substituent electronegativity (e.g., fluorine) with activity .

Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Polymorphism : Screen 10–20 solvent systems (e.g., ethanol/water, acetone) to identify conditions for single-crystal growth .

- Data refinement : Use SHELXL for high-resolution refinement, leveraging the fluorine atom’s strong scattering to resolve piperidine ring disorder .

- Low-temperature data collection : Cool crystals to 100 K to reduce thermal motion and improve diffraction quality (e.g., resolution <1.0 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.